N,N-dimethyl-1H-indol-2-amine
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Overview
Description
N,N-dimethyl-1H-indol-2-amine is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-indol-2-amine typically involves the alkylation of indole derivatives. One common method is the reaction of indole with dimethylamine in the presence of a suitable catalyst. For instance, the reaction can be carried out using dimethylamine hydrochloride and a base such as sodium hydroxide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N,N-dimethyl-1H-indol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-indol-2-amine involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it may act as an agonist or antagonist at serotonin receptors, affecting neurotransmission and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a similar structure but without the dimethylamino group.
Tryptamine: An indole derivative with an ethylamine side chain.
Serotonin: A neurotransmitter derived from tryptamine with a hydroxyl group on the indole ring.
Uniqueness
N,N-dimethyl-1H-indol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
N,N-dimethyl-1H-indol-2-amine |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,1-2H3 |
InChI Key |
YFKNCTBAPAZLON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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